2-[4-bromo-5-methyl-2-(propan-2-yl)phenoxy]-N'-[(1E)-1-(4-bromophenyl)ethylidene]acetohydrazide
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Overview
Description
2-(4-BROMO-2-ISOPROPYL-5-METHYLPHENOXY)-N’~1~-[(E)-1-(4-BROMOPHENYL)ETHYLIDENE]ACETOHYDRAZIDE is a complex organic compound characterized by its unique structure, which includes bromine, isopropyl, and methyl groups attached to a phenoxy and acetohydrazide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-BROMO-2-ISOPROPYL-5-METHYLPHENOXY)-N’~1~-[(E)-1-(4-BROMOPHENYL)ETHYLIDENE]ACETOHYDRAZIDE typically involves multiple steps, starting with the preparation of the phenoxy and acetohydrazide intermediates. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like hydrochloric acid or sodium hydroxide to facilitate the reactions. The final step involves the condensation of the intermediates under controlled temperature and pH conditions to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and pH is common to maintain consistency in the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-BROMO-2-ISOPROPYL-5-METHYLPHENOXY)-N’~1~-[(E)-1-(4-BROMOPHENYL)ETHYLIDENE]ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the compound.
Substitution: Halogenation or alkylation reactions can occur in the presence of appropriate reagents like halogens or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in ethanol or methanol.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(4-BROMO-2-ISOPROPYL-5-METHYLPHENOXY)-N’~1~-[(E)-1-(4-BROMOPHENYL)ETHYLIDENE]ACETOHYDRAZIDE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-BROMO-2-ISOPROPYL-5-METHYLPHENOXY)-N’~1~-[(E)-1-(4-BROMOPHENYL)ETHYLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-BROMO-2-ISOPROPYL-5-METHYLPHENOXY)-N’~1~-[(E)-1-(4-DIMETHYLAMINOPHENYL)ETHYLIDENE]ACETOHYDRAZIDE
- 2-(4-BROMO-2-ISOPROPYL-5-METHYLPHENOXY)-N’~1~-[(E)-1-(4-DIETHYLAMINOPHENYL)ETHYLIDENE]ACETOHYDRAZIDE
Uniqueness
The uniqueness of 2-(4-BROMO-2-ISOPROPYL-5-METHYLPHENOXY)-N’~1~-[(E)-1-(4-BROMOPHENYL)ETHYLIDENE]ACETOHYDRAZIDE lies in its specific structural features, such as the presence of bromine atoms and the isopropyl group, which may confer distinct chemical and biological properties compared to similar compounds.
This detailed article provides a comprehensive overview of 2-(4-BROMO-2-ISOPROPYL-5-METHYLPHENOXY)-N’~1~-[(E)-1-(4-BROMOPHENYL)ETHYLIDENE]ACETOHYDRAZIDE, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C20H22Br2N2O2 |
---|---|
Molecular Weight |
482.2 g/mol |
IUPAC Name |
2-(4-bromo-5-methyl-2-propan-2-ylphenoxy)-N-[(E)-1-(4-bromophenyl)ethylideneamino]acetamide |
InChI |
InChI=1S/C20H22Br2N2O2/c1-12(2)17-10-18(22)13(3)9-19(17)26-11-20(25)24-23-14(4)15-5-7-16(21)8-6-15/h5-10,12H,11H2,1-4H3,(H,24,25)/b23-14+ |
InChI Key |
NEBXMPMTRBNFKT-OEAKJJBVSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1Br)C(C)C)OCC(=O)N/N=C(\C)/C2=CC=C(C=C2)Br |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C(C)C)OCC(=O)NN=C(C)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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